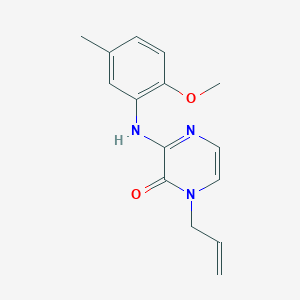

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2-methoxy-5-methylanilino)-1-prop-2-enylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-4-8-18-9-7-16-14(15(18)19)17-12-10-11(2)5-6-13(12)20-3/h4-7,9-10H,1,8H2,2-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJSEBVEBSDDPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can be achieved through a multi-step process:

Formation of the pyrazinone core: This can be done by reacting a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the allyl group: The allyl group can be introduced via an allylation reaction, typically using allyl halides in the presence of a base.

Attachment of the 2-methoxy-5-methylphenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazinone core reacts with a suitable aryl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The pyrazinone ring can be reduced to form a pyrazine derivative.

Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of pyrazine derivatives.

Substitution: Formation of various substituted pyrazinones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the allyl and methoxy-methylphenyl groups might enhance its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table highlights structural differences and similarities between the target compound and related pyrazin-2(1H)-ones:

Key Observations:

- Position 1: The allyl group in the target compound is distinct from common alkyl/aryl substituents (e.g., ethyl, methyl) in other pyrazinones. This unsaturated chain may improve membrane permeability but could also increase metabolic instability .

- Position 5/6 : Most analogues feature substituents at positions 5 or 6 (e.g., nitro, chlorophenyl), which are critical for binding to enzymatic active sites .

Physicochemical Properties

- Crystallinity: Pyrazinones with bulky substituents (e.g., trimethoxyphenyl) often form stable crystal lattices, aiding in X-ray structure determination .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

CAS Number: 16134-73-9

The compound features a pyrazinone core substituted with an allyl group and a methoxy-5-methylphenyl amino group, which may contribute to its biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to 1-allyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one . For instance, derivatives of pyrazinones have shown promising results in inhibiting cancer cell proliferation.

Case Study 1: In Vitro Studies

A study demonstrated that pyrazinone derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 20 | G2/M phase arrest |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. The presence of the methoxy group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Case Study 2: Antimicrobial Efficacy

In a screening assay against various bacterial strains, compounds with similar structures displayed significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

Emerging evidence suggests that pyrazinone derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

Case Study 3: Neuroprotection in Animal Models

In rodent models of neurodegeneration, administration of pyrazinone derivatives resulted in reduced neuronal loss and improved cognitive function.

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Pyrazinone Derivative | 45 |

The mechanisms underlying the biological activities of This compound are multifaceted:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G2/M checkpoint.

- Antimicrobial Action: Disruption of bacterial cell wall synthesis and function.

- Neuroprotection: Reduction of oxidative stress and inflammation in neuronal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.